
3-Ethyl-3-hexanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-hexanamine hydrochloride: is an organic compound that belongs to the class of amines. It is a derivative of hexanamine, where an ethyl group is attached to the third carbon of the hexane chain. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-hexanamine hydrochloride typically involves the alkylation of hexanamine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent like ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethyl-3-hexanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
Scientific Research Applications
Chemistry: 3-Ethyl-3-hexanamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amines on cellular processes. It can be used as a model compound to investigate amine metabolism and transport.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. It can be used as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-hexanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Hexanamine: A primary amine with a similar structure but lacking the ethyl group.
3-Methyl-3-hexanamine: A derivative with a methyl group instead of an ethyl group.
3-Propyl-3-hexanamine: A derivative with a propyl group instead of an ethyl group.
Uniqueness: 3-Ethyl-3-hexanamine hydrochloride is unique due to the presence of the ethyl group at the third carbon, which can influence its reactivity and interaction with biological targets. This structural feature can impart distinct properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
56065-47-5 |
|---|---|
Molecular Formula |
C8H20ClN |
Molecular Weight |
165.70 g/mol |
IUPAC Name |
3-ethylhexan-3-ylazanium;chloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-7-8(9,5-2)6-3;/h4-7,9H2,1-3H3;1H |
InChI Key |
MHJOKATYCDQHDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CC)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


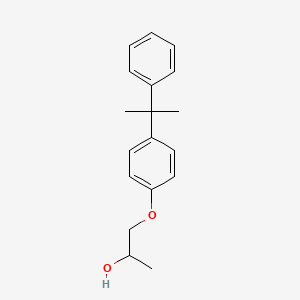


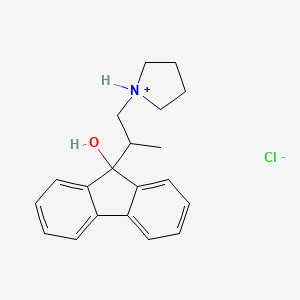
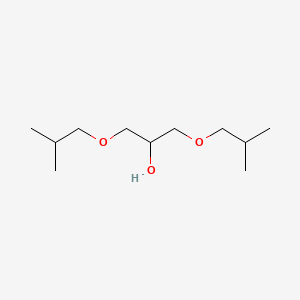
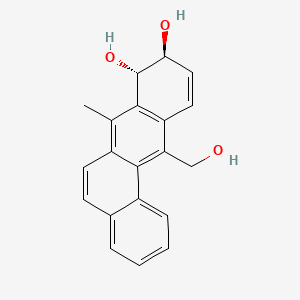
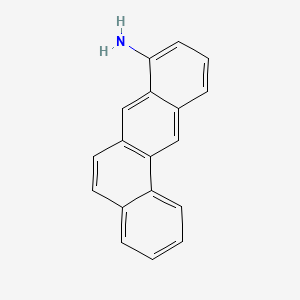
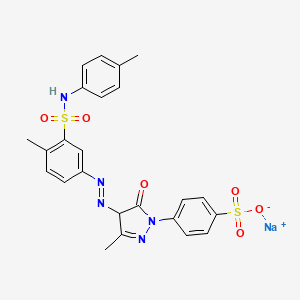
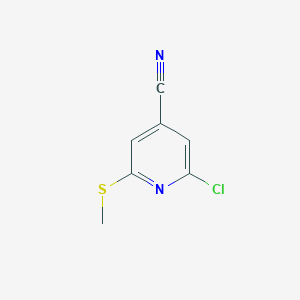
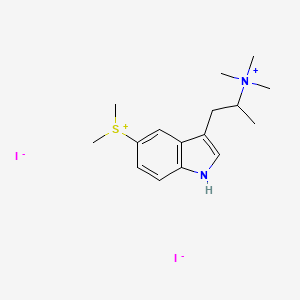
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
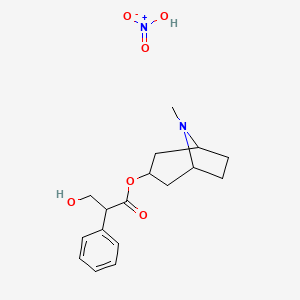
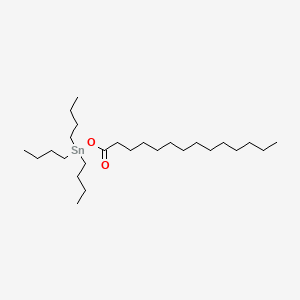
![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)
